molecular formula C18H22N2O B11460164 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline

3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline

Cat. No.: B11460164
M. Wt: 282.4 g/mol
InChI Key: XHYXRZFRPKKLDW-UHFFFAOYSA-N
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Description

3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline is an organic compound with the molecular formula C18H22N2O. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of both aniline and tetrahydroquinoline moieties in its structure makes it a compound of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .

Scientific Research Applications

3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential pharmacological activities are being explored for the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline is unique due to the presence of both aniline and tetrahydroquinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

3-[2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline

InChI

InChI=1S/C18H22N2O/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13/h2-7,12,16,20H,8-11,19H2,1H3

InChI Key

XHYXRZFRPKKLDW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC(CC2)CCC3=CC(=CC=C3)N

Origin of Product

United States

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